molecular formula C8H18Cl2N2O2 B2935990 {hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-9a-yl}methanamine dihydrochloride CAS No. 2094648-94-7

{hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-9a-yl}methanamine dihydrochloride

Cat. No.: B2935990
CAS No.: 2094648-94-7
M. Wt: 245.14
InChI Key: FGISMYOKHJQERU-UHFFFAOYSA-N
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Description

{hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-9a-yl}methanamine dihydrochloride (CAS: 2094648-94-7) is a bicyclic organic compound with the molecular formula C₈H₁₈Cl₂N₂O₂ and a molecular weight of 245.15 g/mol . Its IUPAC name, 1,3,4,6,7,9-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-9a-ylmethanamine; dihydrochloride, reflects a fused oxazino-morpholine core structure bearing an aminomethyl group. The compound is commercially available as a powdered solid, typically stored at room temperature, and is supplied by multiple global vendors (e.g., ASW MedChem, Wuhan NCE Biomedical) for research and development purposes .

The dihydrochloride salt form enhances solubility in polar solvents, a critical feature for pharmaceutical applications.

Properties

IUPAC Name

1,3,4,6,7,9-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-9a-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c9-5-8-6-11-3-1-10(8)2-4-12-7-8;;/h1-7,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGISMYOKHJQERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(N1CCOC2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-9a-yl}methanamine dihydrochloride typically involves multiple steps, starting with the formation of the core morpholine structure followed by functionalization. The reaction conditions often require the use of strong bases and acids, and the process may involve heating and cooling cycles to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. The process involves the use of large quantities of reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

{Hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-9a-yl}methanamine dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

  • Industry: The compound can be used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-9a-yl}methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

9a-(Aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one Hydrochloride

CAS 2060004-94-4 (Molecular formula: C₈H₁₅ClN₂O₃; MW: 222.67 g/mol) shares a fused oxazino-morpholine backbone with the target compound but differs in functional groups:

  • Structural Differences : The 4-one derivative contains a ketone group at position 4 of the morpholine ring, replacing the methanamine group in the dihydrochloride compound. This ketone introduces polarity and may alter hydrogen-bonding capabilities .
  • Physicochemical Properties : The dihydrochloride form (MW 245.15) has higher molecular weight due to two chloride ions, enhancing ionic solubility compared to the single-chloride 4-one derivative.
Parameter Target Compound (Dihydrochloride) 4-One Hydrochloride
Molecular Formula C₈H₁₈Cl₂N₂O₂ C₈H₁₅ClN₂O₃
Molecular Weight (g/mol) 245.15 222.67
Key Functional Groups Methanamine, Dihydrochloride Ketone, Single Hydrochloride
Solubility High (ionic salt) Moderate (polar ketone)

1,3-Oxazino- and 1,4-Oxazino-Quinoline Derivatives

highlights 1,3-oxazino[5,4,3-ij]quinolines and 1,4-oxazino[2,3,4-ij]quinolines, which share oxazine rings but incorporate quinoline moieties. Key comparisons include:

  • Stability Under Electron Impact: 1,4-Oxazino-quinolines exhibit greater stability in mass spectrometry due to reduced fragmentation tendencies compared to 1,3-oxazino isomers. This suggests that the position of the oxygen atom in the oxazine ring influences stability—a factor relevant to the target compound’s synthetic handling .
  • Fragmentation Pathways: The target compound’s fused oxazino-morpholine system may undergo distinct fragmentation (e.g., CO₂ elimination) compared to quinoline-linked oxazines (CO elimination) .

1,3,4-Oxadiazole Derivatives

Compounds like 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone () feature 1,3,4-oxadiazole rings, which are bioisosteres for ester or amide groups. While structurally distinct from the target compound, these derivatives demonstrate broad antimicrobial activity, implying that the target’s fused heterocycles could similarly interact with microbial targets .

Biological Activity

{hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-9a-yl}methanamine dihydrochloride is a compound with significant potential in medicinal chemistry. Its molecular formula is C8H18Cl2N2O2, with a molecular weight of 245.15 g/mol. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Chemical Name : this compound
  • CAS Number : 2094648-94-7
  • Molecular Formula : C8H18Cl2N2O2
  • Molecular Weight : 245.15 g/mol
  • Purity : Typically >95% .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. The following sections detail its pharmacological properties.

Pharmacological Effects

  • CNS Activity :
    • The compound exhibits potential as a central nervous system (CNS) agent. Studies suggest that it may influence neurotransmitter systems, although specific mechanisms remain to be fully elucidated.
  • Antimicrobial Properties :
    • Preliminary evaluations indicate that derivatives of hexahydro compounds have shown antimicrobial activity against various pathogens. Further research is needed to assess the efficacy of this specific compound against bacterial and fungal strains.
  • Anti-inflammatory Effects :
    • Compounds with similar structures have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such effects through inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial in understanding how modifications to the chemical structure influence biological activity. For instance:

  • The presence of the oxazino and morpholine rings contributes to the overall pharmacological profile.
  • Variations in substituents on these rings can lead to enhanced activity or selectivity for specific biological targets.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Antiviral Activity :
    • A study investigating related oxazino derivatives found promising antiviral activity against specific viral strains, suggesting potential applications in treating viral infections .
  • Neuroprotective Effects :
    • Research into similar morpholine derivatives indicated neuroprotective effects in models of neurodegeneration, highlighting the importance of further exploration into this compound's potential in treating neurodegenerative diseases .
  • In vitro Studies :
    • In vitro assays have shown that derivatives exhibit varying degrees of cytotoxicity against cancer cell lines, indicating potential for development as anticancer agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntimicrobialE. coli
Compound BNeuroprotectiveSH-SY5Y (neuronal cells)
Compound CCytotoxicMCF-7 (breast cancer)

Q & A

Q. What are the key chemical identifiers and purity parameters for {hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-9a-yl}methanamine dihydrochloride?

Methodological Answer: The compound is identified by its molecular formula C₈H₁₈Cl₂N₂O₂ , molecular weight 245.15 g/mol , and CAS number C8H18Cl2N2O2 (exact CAS not explicitly stated in evidence; verify via analytical databases). Purity assessment typically employs high-performance liquid chromatography (HPLC) with UV detection (≥98% purity) or mass spectrometry for structural confirmation. For salts like dihydrochlorides, ion chromatography or titration may quantify chloride content .

Q. What synthetic strategies are employed for oxazino-morpholine derivatives, and how do they apply to this compound?

Methodological Answer: Synthesis often involves cyclization reactions between amines and epoxides or diols under acidic or catalytic conditions. For example, intermediates like (R)-7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione (CAS 1985607-70-2) are synthesized via multi-step routes involving chiral resolution and protecting group strategies . Key steps for the target compound may include:

  • Step 1 : Formation of the oxazino-morpholine core via ring-closing metathesis or nucleophilic substitution.
  • Step 2 : Introduction of the methanamine sidechain through reductive amination.
  • Step 3 : Salt formation with HCl gas in anhydrous solvents.
IntermediateCAS NumberMolecular WeightRole in Synthesis
(R)-7-(Benzyloxy)-oxazino-pyrido-triazine-dione1985607-70-2319.36Core scaffold precursor

Advanced Research Questions

Q. How can researchers resolve stereochemical ambiguities in oxazino-morpholine derivatives during structural elucidation?

Methodological Answer: Chiral centers in such compounds require techniques like:

  • X-ray crystallography : To confirm absolute configuration (e.g., as demonstrated for related hexahydro-oxazino salts in ).
  • Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol gradients (e.g., 90:10, 0.8 mL/min) to separate enantiomers .
  • NMR spectroscopy : NOESY or ROESY experiments to analyze spatial proximity of protons, particularly for morpholine ring conformers .

Q. What in vitro pharmacological assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer: Given structural similarities to antiviral intermediates (e.g., Baloxavir Impurity 128, CAS 2762066-96-4), prioritize:

  • Enzyme inhibition assays : Target RNA polymerase or viral proteases using fluorescence resonance energy transfer (FRET) substrates.
  • Cell-based models : Infect Madin-Darby Canine Kidney (MDCK) cells with influenza A/H1N1 and measure IC₅₀ via plaque reduction .
  • Cytotoxicity screening : Use MTT assays on HEK-293 cells to assess therapeutic index .

Q. How can researchers address stability challenges in hydrochloride salts of oxazino-morpholine derivatives?

Methodological Answer: Stability studies should include:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC-MS to identify impurities (e.g., dehydrochlorination products) .
  • pH-solubility profiling : Use potentiometric titration (e.g., Sirius T3) to determine pKa and solubility in biorelevant media (FaSSIF/FeSSIF).
  • Solid-state stability : Characterize polymorphs via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) .

Q. What analytical methods are recommended for impurity profiling in oxazino-morpholine derivatives?

Methodological Answer: For trace impurities (≤0.1%):

  • HPLC-UV/ELSD : Use a C18 column (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm, 5 µm) with 0.1% TFA in water/acetonitrile gradients.
  • LC-HRMS : Orbitrap or Q-TOF systems to identify unknown degradants (e.g., Baloxavir Impurity 128 analogs) .
  • NMR impurity tracking : ¹³C NMR with cryoprobes for low-abundance species detection .

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